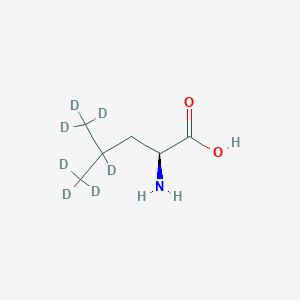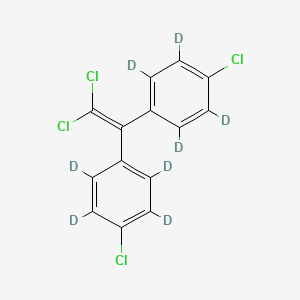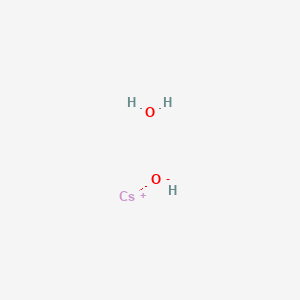
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate is a complex organic compound characterized by its unique stereochemistry and functional groups This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate typically involves multiple steps, starting with the preparation of the heptadec-3-enylammonium precursor. This precursor is then subjected to formylation and hydroxylation reactions under controlled conditions to introduce the formyl and hydroxy groups, respectively. The final step involves the formation of the sulphate salt, which is achieved by reacting the intermediate compound with sulfuric acid under specific temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity. Additionally, the scalability of the synthesis process is crucial for industrial applications, requiring optimization of reaction parameters to minimize costs and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ammonium group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of a primary alcohol from the formyl group.
Substitution: Formation of various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formyl and hydroxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the ammonium group can participate in ionic interactions, further influencing the compound’s biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Bis((R-(R,S-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) chloride**
- Bis((R-(R,S-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) nitrate**
- Bis((R-(R,S-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) phosphate**
Uniqueness
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate is unique due to its specific sulphate counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions. This uniqueness makes it particularly valuable for certain applications where these properties are critical.
Propiedades
Número CAS |
56607-20-6 |
|---|---|
Fórmula molecular |
C36H72N2O8S |
Peso molecular |
693.0 g/mol |
Nombre IUPAC |
(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enal;sulfuric acid |
InChI |
InChI=1S/2C18H35NO2.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;1-5(2,3)4/h2*14-18,21H,2-13,19H2,1H3;(H2,1,2,3,4)/b2*15-14+;/t2*17-,18-;/m11./s1 |
Clave InChI |
PBWDZAMIKQGYEO-CVHBKGLZSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.OS(=O)(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044234.png)

![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044236.png)






